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A Comparative Safety Analysis of Omarigliptin
and Other Gliptins
A detailed examination of the safety profiles of the once-weekly DPP-4 inhibitor, omarigliptin,

in comparison to other widely-used gliptins, supported by clinical trial data and experimental

methodologies.

This guide provides a comprehensive comparison of the safety profile of omarigliptin, a once-

weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other daily-dosed gliptins such as

sitagliptin, saxagliptin, linagliptin, and alogliptin. The information is intended for researchers,

scientists, and drug development professionals, offering a detailed look at the available clinical

trial data on adverse events, cardiovascular safety, and other key safety parameters.

Executive Summary
Omarigliptin has demonstrated a safety profile that is generally comparable to that of other

DPP-4 inhibitors and placebo in numerous clinical trials.[1][2] The incidence of overall adverse

events, serious adverse events, and hypoglycemia with omarigliptin is similar to that observed

with daily-dosed gliptins like sitagliptin.[3][4] Key areas of interest for the gliptin class, including

cardiovascular outcomes, pancreatitis, joint pain, and renal safety, have been extensively

studied for omarigliptin. Cardiovascular safety trials have shown that omarigliptin does not

increase the risk of major adverse cardiovascular events (MACE) or hospitalization for heart
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failure compared to placebo.[5][6] The risk of pancreatitis and joint pain with omarigliptin
appears to be low and consistent with the known safety profile of the DPP-4 inhibitor class.

Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors, including omarigliptin and other gliptins, exert their glucose-lowering effects

by enhancing the incretin system. In response to food intake, intestinal L-cells and K-cells

release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent

insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic β-

cells and suppress glucagon secretion from pancreatic α-cells in a glucose-dependent manner.

The enzyme DPP-4 rapidly degrades active GLP-1 and GIP. By inhibiting DPP-4, gliptins

increase the circulating levels of active incretins, thereby augmenting their glucoseregulatory

effects.[7][8]
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Mechanism of Action of DPP-4 Inhibitors
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Caption: Incretin hormone signaling pathway and the mechanism of DPP-4 inhibition.
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Comparative Safety Data
The following tables summarize the key safety findings for omarigliptin in comparison to

placebo and other gliptins from major clinical trials.

Table 1: Overall Adverse Events and Hypoglycemia
Study (Trial
ID)

Treatment
Arms

Overall AEs
(%)

Serious
AEs (%)

Hypoglyce
mia (%)

Severe
Hypoglyce
mia (%)

Omarigliptin

vs. Placebo

(NCT017032

08)[5]

Omarigliptin

(n=2092)

Similar to

Placebo

Similar to

Placebo

Higher than

Placebo
Not Reported

Placebo

(n=2100)

Omarigliptin

vs. Sitagliptin

(NCT017032

21)[2]

Omarigliptin

25 mg

(n=~207)

No

meaningful

difference

No

meaningful

difference

0 0

Sitagliptin 50

mg (n=~207)

No

meaningful

difference

No

meaningful

difference

1 episode

(symptomatic

)

0

Placebo

(n=~207)

No

meaningful

difference

No

meaningful

difference

0 0

Omarigliptin

in Renal

Impairment

(NCT018225

42)[9]

Omarigliptin

(n=106)
66.0

Similar to

Placebo

Similar to

Placebo
Not Reported

Placebo

(n=106)
69.8

Similar to

Placebo

Similar to

Placebo
Not Reported

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b609743?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28893244/
https://pubmed.ncbi.nlm.nih.gov/28449368/
https://pubmed.ncbi.nlm.nih.gov/28449320/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Cardiovascular Safety Outcomes

Study (Trial ID) Treatment Arms
MACE (Hazard
Ratio, 95% CI)

Hospitalization for
Heart Failure
(Hazard Ratio, 95%
CI)

Omarigliptin

(NCT01703208)[5]

Omarigliptin vs.

Placebo
1.00 (0.77, 1.29) 0.60 (0.35, 1.05)

Saxagliptin (SAVOR-

TIMI 53)[10]

Saxagliptin vs.

Placebo
1.00 (0.89, 1.12) 1.27 (1.07, 1.51)

Alogliptin (EXAMINE)

[11]
Alogliptin vs. Placebo

0.96 (upper boundary

1.16)
1.19 (0.90, 1.58)

Sitagliptin (TECOS) Sitagliptin vs. Placebo 0.98 (0.88, 1.09) 1.00 (0.83, 1.20)

Linagliptin

(CARMELINA)[12]
Linagliptin vs. Placebo 1.02 (0.89, 1.17) 0.90 (0.74, 1.08)

Table 3: Pancreatitis
Drug Incidence of Pancreatitis

Omarigliptin

In a large cardiovascular safety study

(NCT01703208), there were 6 cases of acute

pancreatitis in the omarigliptin group (n=2092)

and 3 in the placebo group (n=2100).[10]

Other Gliptins

A combined analysis of three large trials

(SAVOR-TIMI 53, EXAMINE, TECOS) showed a

significantly increased risk of acute pancreatitis

with gliptin treatment compared to placebo

(Odds Ratio 1.79), although the absolute risk

was small (0.13%).[2]

Experimental Protocols
The safety and efficacy of omarigliptin have been evaluated in a comprehensive clinical

development program. The methodologies of key Phase 3 trials are outlined below.
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Cardiovascular Safety Study (NCT01703208)[5][6]
Study Design: This was a randomized, double-blind, placebo-controlled, multicenter study in

patients with type 2 diabetes and established cardiovascular disease.

Patient Population: 4,202 patients with a history of coronary artery disease, ischemic

cerebrovascular disease, or peripheral arterial disease.

Intervention: Patients were randomized to receive omarigliptin 25 mg once weekly or a

matching placebo, in addition to their existing diabetes therapy.

Safety Assessments: Safety was monitored through the collection of all adverse events

(AEs) and serious adverse events (SAEs). All major adverse cardiovascular events (MACE),

including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke, as well

as hospitalization for heart failure, were prospectively adjudicated by an independent clinical

events committee. Standard laboratory tests, vital signs, and electrocardiograms were also

performed at regular intervals.

Statistical Analysis: The primary safety endpoint was the time to the first occurrence of a

MACE. A Cox proportional hazards model was used to estimate the hazard ratio and its 95%

confidence interval for omarigliptin relative to placebo. The study was designed to

demonstrate non-inferiority.

Head-to-Head Trial vs. Sitagliptin in Japanese Patients
(NCT01703221)[2][13]

Study Design: A 24-week, randomized, double-blind, placebo- and active-controlled trial

followed by a 28-week open-label extension.

Patient Population: 414 Japanese patients with type 2 diabetes.

Intervention: Patients were randomized to omarigliptin 25 mg once weekly, sitagliptin 50 mg

once daily, or placebo.

Safety Assessments: The incidence and severity of adverse events were monitored

throughout the study. Hypoglycemic events were specifically documented. Standard safety

monitoring, including laboratory tests and vital signs, was conducted.
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Statistical Analysis: The incidence rates of adverse events were compared among the

treatment groups.

Study in Patients with Renal Impairment (NCT01822542)
[9][14]

Study Design: A randomized, double-blind, placebo-controlled trial.

Patient Population: Patients with type 2 diabetes and moderate to severe renal impairment,

or end-stage renal disease on dialysis.

Intervention: Patients received dose-adjusted omarigliptin (25 mg or 12.5 mg once weekly)

or placebo.

Safety Assessments: The primary safety endpoints were the overall incidence of adverse

events and discontinuations due to adverse events. Symptomatic and asymptomatic

hypoglycemia were also key safety measures.

Statistical Analysis: The incidence of adverse events was summarized and compared

between the omarigliptin and placebo groups.

Conclusion
The available data from a robust clinical trial program indicate that omarigliptin has a safety

and tolerability profile consistent with the DPP-4 inhibitor class. In direct comparisons, its safety

appears similar to that of sitagliptin. Importantly, a large cardiovascular outcomes trial did not

show an increased risk of MACE or hospitalization for heart failure with omarigliptin treatment.

As with all gliptins, continued post-marketing surveillance will be crucial to further characterize

its long-term safety profile in a broader patient population. This comparative guide provides a

valuable resource for researchers and clinicians in understanding the safety of omarigliptin
relative to other available gliptins.
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[https://www.benchchem.com/product/b609743#safety-profile-comparison-between-
omarigliptin-and-other-gliptins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b609743#safety-profile-comparison-between-omarigliptin-and-other-gliptins
https://www.benchchem.com/product/b609743#safety-profile-comparison-between-omarigliptin-and-other-gliptins
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609743?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

